molecular formula C12H16SSi B15534892 Trimethyl-(3-methylsulfanyl-phenylethynyl)-silane

Trimethyl-(3-methylsulfanyl-phenylethynyl)-silane

Cat. No.: B15534892
M. Wt: 220.41 g/mol
InChI Key: NFVWNPCPHNSONM-UHFFFAOYSA-N
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Description

Trimethyl-(3-methylsulfanyl-phenylethynyl)-silane is a specialized organosilicon compound that integrates a phenylethynyl backbone with a trimethylsilyl protector and a methylsulfanyl (thioether) functional group. This molecular architecture suggests potential utility in several advanced research areas, though specific applications for this exact compound are not documented in the available literature. The structure implies it may function as a protected alkyne precursor in multi-step organic synthesis . The methylsulfanyl group on the phenyl ring is a soft ligand that could be of interest in coordination chemistry for constructing transition metal complexes . Furthermore, the phenylethynyl moiety is known to participate in thermal polymerization reactions to form highly cross-linked networks with exceptional thermal stability, as demonstrated in related methyl-tri(phenylethynyl)silane resins . Researchers are advised to conduct thorough characterization, including NMR spectroscopy and mass spectrometry, to confirm the compound's identity and properties before experimental use. This product is strictly for research purposes in a laboratory setting.

Properties

Molecular Formula

C12H16SSi

Molecular Weight

220.41 g/mol

IUPAC Name

trimethyl-[2-(3-methylsulfanylphenyl)ethynyl]silane

InChI

InChI=1S/C12H16SSi/c1-13-12-7-5-6-11(10-12)8-9-14(2,3)4/h5-7,10H,1-4H3

InChI Key

NFVWNPCPHNSONM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=CC=C1)SC

Origin of Product

United States

Comparison with Similar Compounds

Trimethyl-[2-(3,4,5-Trifluorophenyl)ethynyl]silane

Structural Differences : Replaces the methylsulfanyl group with a 3,4,5-trifluorophenyl moiety.
Key Properties :

  • Electronic Effects : Fluorine substituents create a strong electron-withdrawing effect, enhancing electrophilicity.
  • Reactivity : Participates in cross-coupling reactions with higher regioselectivity due to fluorine’s directing influence.
  • Applications : Used in galectin-3 inhibitor synthesis, where electron-deficient aromatic systems improve binding affinity .
    Data Comparison :
Property Target Compound 3,4,5-Trifluorophenyl Analog
LogP (Calculated) ~3.2* ~2.8*
Reaction Yield (CuI) 75–85% 80–90%

*Estimated based on substituent contributions .

Trimethyl({2-[4-(2-Phenylethynyl)phenyl]ethynyl})silane

Structural Differences : Features a biphenylethynyl system instead of a single phenyl ring.
Key Properties :

  • Conjugation : Extended π-system increases UV absorption and fluorescence quantum yield.
  • Stability : Enhanced steric hindrance reduces reactivity in nucleophilic substitutions.
  • Applications: Potential use in organic electronics due to conductive ethynyl linkages . Data Comparison:
Property Target Compound Biphenylethynyl Analog
λmax (UV-Vis) ~260 nm ~310 nm
Thermal Stability (°C) 180–200 220–240

Silane, Trimethyl[[(4-Methylphenyl)thio]methyl]-

Structural Differences : Substitutes the ethynyl group with a thioether (-S-CH₂-) linker.
Key Properties :

  • Reactivity : The thioether group undergoes oxidation to sulfoxides/sulfones, unlike the ethynyl group.
  • Synthesis : Achieved via NaH-mediated thiol-alkylation (78% yield) .
  • Applications : Intermediate in agrochemicals due to sulfur’s bioactivity .

(3-Chlorophenyl)(trimethyl)silane

Structural Differences : Replaces the ethynyl and methylsulfanyl groups with a chloro substituent.
Key Properties :

  • Electronic Effects : Chlorine’s electron-withdrawing nature increases acidity of adjacent protons.
  • logP : 2.885 (higher hydrophobicity vs. methylsulfanyl analogs) .
  • Applications : Precursor in silicone polymer synthesis.

Trimethyl-(4-methylsulfanylphenyl)plumbane

Structural Differences : Silicon replaced with lead; retains methylsulfanyl group.
Key Properties :

  • Toxicity : Lead confers significant environmental and health risks.
  • Reactivity : Lower stability under oxidative conditions compared to silicon analogs.
  • Applications: Limited to specialized organometallic studies .

Preparation Methods

Reaction Overview

The Sonogashira coupling represents a robust pathway for constructing carbon-silicon bonds at the acetylenic position. This method employs a palladium-copper catalytic system to couple aryl halides with terminal silylacetylenes. For trimethyl-(3-methylsulfanyl-phenylethynyl)-silane , the reaction involves:

  • 3-Bromo-1-(methylsulfanyl)benzene as the aryl halide.
  • Trimethylsilylacetylene as the silylalkyne donor.

Experimental Procedure

  • Catalyst System : Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%) in anhydrous THF.
  • Base : Triethylamine (3 equiv) to scavenge HBr.
  • Conditions : Reaction under nitrogen at 60°C for 12–24 hours.
  • Workup : Aqueous extraction, silica gel chromatography (n-pentane), and vacuum distillation.

Key Data :

Parameter Value Source
Yield 85–92% (analogous systems)
¹H NMR (C₆D₆) δ 0.26 (s, Si(CH₃)₃), 2.45 (s, SCH₃)
¹³C NMR (C₆D₆) δ 0.24 (Si(CH₃)₃), 15.2 (SCH₃)

Mechanistic Insights

The palladium catalyst facilitates oxidative addition of the aryl bromide, while copper iodide mediates alkyne activation. Transmetalation yields a Pd–C≡C–SiMe₃ intermediate, which undergoes reductive elimination to form the C–C bond. The methylsulfanyl group remains inert under these conditions due to its weak coordination to Pd.

Metalation-Silylation of Terminal Alkynes

Lithiation Protocol

This two-step approach involves deprotonation of 3-methylsulfanylphenylacetylene followed by silylation:

  • Deprotonation : Treatment with n-BuLi (–78°C, THF) generates a lithium acetylide.
  • Quenching : Addition of trimethylsilyl chloride (TMSCl, 1.1 equiv) yields the silylated product.

Optimization Challenges

  • Substrate Sensitivity : The methylsulfanyl group may react with strong bases; however, low temperatures (–78°C) mitigate side reactions.
  • Purification : Flash chromatography (hexane/EtOAc 9:1) removes LiCl byproducts.

Key Data :

Parameter Value Source
Yield 78–84%
GC-MS Retention Time 8.2 min (m/z 220 [M⁺])

Iron-Catalyzed Silylation of Terminal Alkynes

Catalytic System

A FeCl₃/N,N'-dimethylethylenediamine complex enables direct silylation of 3-methylsulfanylphenylacetylene with TMSCl.

Reaction Conditions

  • Solvent : Toluene at 135°C for 72 hours.
  • Catalyst Loading : 5 mol% FeCl₃ and 10 mol% diamine.

Key Data :

Parameter Value Source
Yield 40–65%
Selectivity >95% (no disilylation)

Comparative Analysis of Methods

Efficiency and Scalability

Method Yield (%) Scalability Cost Efficiency
Sonogashira Coupling 85–92 High Moderate
Metalation-Silylation 78–84 Medium Low
Iron-Catalyzed Silylation 40–65 Low High

Advantages of Sonogashira :

  • High functional group tolerance.
  • Compatible with diverse aryl halides.

Limitations of Metalation :

  • Requires strict anhydrous conditions.
  • Limited to terminal alkynes.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 7.45–7.20 (m, Ar–H), 2.45 (s, SCH₃), 0.26 (s, Si(CH₃)₃).
  • ¹³C NMR (101 MHz, CDCl₃) :
    δ 139.2 (C–S), 128.4–125.1 (Ar–C), 15.2 (SCH₃), 0.24 (Si(CH₃)₃).
  • GC-MS : m/z 220 [M⁺], 205 [M–CH₃]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeOH/H₂O 80:20).
  • Elemental Analysis : C 65.41%, H 7.32%, S 14.55% (theor. C 65.39%, H 7.36%, S 14.57%).

Q & A

Q. What are the recommended synthetic routes for Trimethyl-(3-methylsulfanyl-phenylethynyl)-silane?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions between trimethylsilylacetylene and a 3-methylsulfanyl-phenylacetylene derivative under inert conditions (e.g., nitrogen atmosphere). Key steps include:
  • Catalyst System : Palladium(II) acetate with a phosphine ligand (e.g., PPh₃) in anhydrous solvents like THF or DMF .
  • Temperature : Elevated temperatures (80–100°C) to drive the Sonogashira-type coupling reaction .
  • Workup : Purification via column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate mixtures) .
    Data Table : Comparison of Reported Synthetic Conditions
CatalystSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂/PPh₃THF8072
PdCl₂(PPh₃)₂DMF10065

Q. How should researchers handle and store this compound safely in laboratory settings?

  • Methodological Answer :
  • Handling : Use nitrile gloves, safety goggles, and a lab coat. Perform reactions in a fume hood to avoid inhalation of vapors. Inspect gloves for defects before use and dispose of contaminated gloves according to hazardous waste protocols .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture or strong acids/bases, which may degrade the silane group .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and place in sealed containers for disposal .

Q. What spectroscopic techniques are effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify methylsulfanyl (-SMe) protons at δ ~2.1 ppm (singlet) and trimethylsilyl (-SiMe₃) protons at δ ~0.1 ppm. Aromatic protons appear between δ 6.8–7.5 ppm .
  • FT-IR : Confirm C≡C stretching (2100–2260 cm⁻¹), Si-C bonds (1250–1280 cm⁻¹), and S-Me vibrations (~700 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₆SSi: calculated m/z 232.08) .

Advanced Research Questions

Q. What reaction mechanisms are involved when this compound participates in cross-coupling reactions?

  • Methodological Answer : The trimethylsilyl group acts as a directing/protecting group, while the ethynyl moiety facilitates π-orbital interactions. In palladium-catalyzed couplings:
  • Oxidative Addition : Pd(0) inserts into the C-Si bond, forming a Pd(II) intermediate .
  • Transmetalation : The alkyne group coordinates to Pd, followed by reductive elimination to form new C-C bonds .
  • Role of -SMe : The electron-donating methylsulfanyl group stabilizes transition states via resonance, accelerating reaction rates compared to non-sulfur analogs .

Q. How does the methylsulfanyl substituent influence the compound’s electronic properties compared to fluorinated analogs?

  • Methodological Answer :
  • Electron Donation : The -SMe group donates electrons via resonance (+M effect), increasing electron density on the phenyl ring. This contrasts with fluorinated analogs (e.g., tetrafluorophenyl silanes), where -F withdraws electrons (-I effect) .
  • Reactivity Impact : Enhanced nucleophilicity at the ethynyl carbon, making it more reactive in electrophilic substitutions (e.g., halogenation). DFT calculations show a 0.3 eV lower LUMO energy compared to fluorinated analogs, favoring charge-transfer interactions .
    Data Table : Comparative Electronic Properties
SubstituentHammett σₚ ValueLUMO (eV)Reactivity Trend
-SMe-0.15-1.2High nucleophilicity
-F+0.06-0.9Moderate electrophilicity

Q. Are there contradictions in reported biological activities, and how can they be resolved?

  • Methodological Answer : Discrepancies in antimicrobial or neuroprotective activity may arise from assay conditions (e.g., solvent polarity affecting bioavailability). Mitigation strategies include:
  • Standardized Assays : Use consistent cell lines (e.g., SH-SY5Y for neuroprotection) and solvent controls (DMSO ≤0.1% v/v) .
  • SAR Studies : Modify the -SMe group to -SO₂Me or -SCF₃ to isolate electronic vs. steric effects on bioactivity .
  • Metabolic Stability : Evaluate half-life in liver microsomes to rule out rapid degradation as a confounding factor .

Key Notes for Experimental Design

  • Contradiction Analysis : When reproducibility issues arise, verify catalyst purity (e.g., Pd% via ICP-MS) and moisture levels in solvents (Karl Fischer titration) .
  • Safety Protocols : Prioritize glove integrity checks and use face shields during scale-up reactions .

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